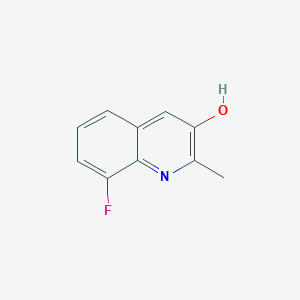

8-Fluoro-2-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2-methylquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPNZHYBYBQBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314012-55-9 | |

| Record name | 8-fluoro-2-methylquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Foundation in History: the Evolution of Substituted Quinoline Chemistry

The story of quinoline (B57606) chemistry begins in 1834, when it was first isolated from coal tar. iipseries.orgnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly became a subject of intense study. iipseries.orgnumberanalytics.com The development of synthetic methods to construct the quinoline scaffold was a significant milestone in organic chemistry, enabling the creation of a vast array of derivatives. iipseries.org

Several classic name reactions, developed in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis. These methods provided chemists with the tools to systematically build and modify the quinoline core, paving the way for the exploration of substituted analogs.

Key Historical Synthesis Methods for Quinolines:

| Reaction Name | Year | Description | Key Reactants |

| Skraup Synthesis | 1880 | Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgwikipedia.orguop.edu.pk It is known for being a powerful but sometimes vigorous reaction. uop.edu.pk | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Doebner-von Miller Reaction | 1881 | A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net | Aniline, α,β-Unsaturated Carbonyl Compound |

| Friedländer Synthesis | 1882 | This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group |

| Combes Synthesis | 1888 | This synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine, which is formed from the condensation of an aniline with a β-diketone. pharmaguideline.comwikipedia.orgyoutube.com | Aniline, β-Diketone |

| Gould-Jacobs Reaction | 1939 | This reaction sequence begins with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) structure. wikipedia.orgwikidoc.orgmdpi.com | Aniline, Diethyl ethoxymethylenemalonate |

These foundational syntheses unlocked the potential to create a diverse library of substituted quinolines. By altering the starting anilines or the carbonyl-containing reactants, chemists could introduce various functional groups at specific positions on the quinoline rings, leading to a rich and varied chemical landscape. iipseries.orgpharmaguideline.com

The Fluorine Factor: a Game Changer in Heterocyclic Chemistry

The introduction of fluorine into organic molecules, particularly heterocyclic systems like quinoline (B57606), has become a profoundly important strategy in modern chemical research. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. However, its electronic effects are profound and can dramatically influence a molecule's properties.

Impact of Fluorination on Heterocyclic Compounds:

Electronic Effects: The high electronegativity of fluorine can significantly alter the electron distribution within a molecule. This can affect the acidity or basicity of nearby functional groups and modulate the reactivity of the entire ring system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability of the compound.

Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and oils). This can influence how a molecule interacts with biological membranes and proteins.

Conformational Changes: The introduction of fluorine can lead to specific conformational preferences in a molecule due to electrostatic interactions and hyperconjugation effects.

In the context of quinolines, the placement of a fluorine atom, as seen in 8-Fluoro-2-methylquinolin-3-ol, is a deliberate design choice. The fluorine at the 8-position can influence the basicity of the quinoline nitrogen and the acidity of the 3-hydroxyl group through the ring system. This strategic fluorination is a key reason why fluoroquinolines are a significant area of contemporary research.

The Current Research Landscape of 8 Fluoro 2 Methylquinolin 3 Ol

The specific compound, 8-Fluoro-2-methylquinolin-3-ol, represents a confluence of the historical quinoline (B57606) scaffold and modern fluorine chemistry. Research into this molecule and its closely related analogs is often focused on its potential as a building block or a functional molecule in various chemical contexts.

While extensive, publicly available research focusing solely on this compound is specialized, the existing literature on related fluoro-substituted quinolinols points towards several key areas of investigation. Research in this area often involves the synthesis of such molecules to explore their chemical properties and potential applications.

Typical Research Focus Areas:

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to produce this compound is a fundamental research objective. This includes optimizing reaction conditions and purifying the final product. Characterization involves a suite of analytical techniques to confirm the structure and purity.

Spectroscopic and Physicochemical Properties: Detailed studies of its NMR, IR, mass spectrometry, and UV-Vis absorption and fluorescence spectra are crucial. These data provide insights into the electronic structure and conformation of the molecule, which are influenced by the fluorine, methyl, and hydroxyl groups.

Coordination Chemistry: The presence of the hydroxyl group (in its deprotonated quinolinolate form) and the nitrogen atom makes the molecule a potential ligand for metal ions. Research may explore the formation and properties of metal complexes with this scaffold.

Scope and Objectives of Research on the 8 Fluoro 2 Methylquinolin 3 Ol Scaffold

Retrosynthetic Strategies for the this compound Core

Retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the quinoline core. A common strategy involves disconnecting the pyridine (B92270) ring, leading back to a substituted aniline (B41778) and a three-carbon component. For instance, a primary disconnection can be made between the nitrogen (N-1) and the carbon at position 2 (C-2), and between C-3 and C-4, which suggests a condensation reaction between a 2-fluoroaniline (B146934) derivative and a β-ketoester or a related 1,3-dicarbonyl compound. Another approach involves a disconnection between C-2 and C-3, and C-4 and the adjacent carbon of the benzene ring, pointing towards a cyclization of an appropriately substituted aminocinnamoyl derivative.

A key intermediate in several synthetic routes is 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. nih.govacs.org This intermediate can be retrosynthetically disconnected via the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative (in this case, 7-fluoroindoline-2,3-dione) with a compound containing a reactive methylene (B1212753) group. nih.govacs.org Subsequent decarboxylation of this intermediate provides the desired this compound core. nih.govacs.org

Established Synthetic Routes to this compound

Several classical and modern synthetic methods have been successfully employed for the synthesis of quinoline derivatives, which can be adapted for the preparation of this compound.

Cyclization Reactions Employing Substituted Anilines and Carbonyl Precursors

Cyclization reactions are the most common and established methods for constructing the quinoline skeleton. researchgate.net These reactions typically involve the condensation of a substituted aniline with a carbonyl compound that provides a three-carbon fragment. researchgate.net

One of the most relevant methods for the synthesis of the target molecule is the Pfitzinger reaction . This reaction involves the condensation of 7-fluoroindoline-2,3-dione with 1-chloropropan-2-one in the presence of a base like aqueous calcium oxide at elevated temperatures (e.g., 80 °C) to yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. nih.govacs.org This intermediate is then subjected to decarboxylation, typically by heating in a high-boiling solvent such as nitrobenzene (B124822) at around 210 °C, to afford this compound. nih.govacs.org

Other classical named reactions for quinoline synthesis that utilize anilines and carbonyl precursors include:

Doebner-von Miller reaction: This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones. ijpsjournal.com For the synthesis of fluorinated quinolines, a fluorinated aniline would be a key starting material. However, a significant challenge with this method is controlling the regioselectivity, as it can lead to mixtures of isomers.

Skraup synthesis: This is a classic method that uses glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to react with an aniline. iipseries.org

Combes synthesis: This reaction involves the acid-catalyzed cyclization of β-amino-enones, which are formed from the reaction of anilines with 1,3-dicarbonyl compounds. iipseries.org

Friedländer synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. ijpsjournal.com

The choice of reaction often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Transition Metal-Catalyzed Methodologies for Quinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.net Palladium, copper, nickel, and rhodium are among the most commonly used metals. organic-chemistry.orgnih.gov

For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org While not explicitly detailed for this compound, these methodologies could potentially be adapted by using appropriately substituted starting materials. A cobalt(III)-catalyzed synthesis of quinolines from anilides and alkynes has also been reported. nih.gov

Novel Synthetic Pathways and Process Optimization for this compound

The development of more sustainable and efficient synthetic methods is a major focus in modern organic chemistry. This has led to the exploration of green chemistry approaches and continuous flow technologies for the synthesis of quinolines.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. bohrium.com In the context of quinoline synthesis, this often involves the use of environmentally benign solvents, alternative energy sources, and catalysts that can be easily recovered and reused. ijpsjournal.comnih.gov

The use of greener solvents like ethanol (B145695) and water, and catalysts such as p-toluenesulfonic acid (p-TSA), have been shown to be effective in the synthesis of quinoline analogs. researchgate.net Formic acid has also been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis, allowing for milder reaction conditions and improved selectivity. ijpsjournal.com The use of nanocatalysts is another promising green approach, offering high efficiency and the potential for catalyst recycling. nih.gov Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields in quinoline synthesis.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water, ethanol, or other benign alternatives. researchgate.net | The Pfitzinger or similar cyclization reactions could be optimized to use aqueous or ethanolic solvent systems. |

| Alternative Catalysts | Employing solid acid catalysts, reusable nanocatalysts, or biodegradable catalysts like formic acid. ijpsjournal.comnih.gov | A solid acid catalyst could replace corrosive acids in reactions like the Doebner-von Miller synthesis, potentially improving regioselectivity and simplifying work-up. |

| Microwave Irradiation | Use of microwave energy to accelerate reaction rates and improve yields. | The decarboxylation step or the initial cyclization could be performed under microwave irradiation to reduce the high temperatures and long reaction times. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and easier scalability. researchgate.net This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinolines.

The Doebner-von Miller and Skraup reactions have been successfully adapted to flow chemistry systems. researchgate.net For example, a continuous flow Doebner-Miller synthesis of quinaldines (2-methylquinolines) has been demonstrated using sulfuric acid as a catalyst in continuous stirred-tank reactors. acs.org This approach allowed for controlled dosing of reagents, which can minimize byproduct formation and increase yields. acs.org A continuous-flow strategy for the synthesis of 3-cyanoquinolines has also been developed, highlighting the potential for rapid and safe production of functionalized quinolines. acs.org

Adapting the synthesis of this compound to a continuous flow process could involve pumping the starting materials (e.g., 7-fluoroindoline-2,3-dione and 1-chloropropan-2-one) with a base through a heated reactor to form the intermediate carboxylic acid, followed by an in-line decarboxylation step in a high-temperature flow reactor. This could lead to a more efficient and scalable manufacturing process for this important quinoline derivative.

Derivatization and Functionalization Strategies of this compound

The strategic derivatization and functionalization of this compound are pivotal for modulating its physicochemical properties and exploring its potential in various scientific applications. The presence of three distinct reactive sites—the hydroxyl group, the quinoline ring system, and the methyl side-chain—offers a versatile platform for a wide array of chemical transformations.

Modifications at the Hydroxyl Functionality

The hydroxyl group at the C-3 position of the quinoline ring is a primary site for functionalization. Its nucleophilic character allows for reactions such as etherification. A key strategy involves the aromatic nucleophilic substitution reaction where the hydroxyl group acts as a nucleophile.

For instance, this compound can be reacted with an activated fluoro-aromatic compound, such as 2-bromo-1,3-difluorobenzene, to form a diaryl ether. nih.gov This reaction typically proceeds in the presence of a base to deprotonate the hydroxyl group, enhancing its nucleophilicity. The resulting ether, 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline, can then undergo further modifications. nih.gov One such modification involves a lithium-halogen exchange followed by a nucleophilic addition to an electrophile like oxetan-3-one. nih.govacs.org The resulting alcohol can be further functionalized, for example, through a Williamson ether synthesis with various substituted benzyl (B1604629) bromides to yield a library of complex derivatives. nih.gov

| Reactant A | Reactant B | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | 2-Bromo-1,3-difluorobenzene | Aromatic Nucleophilic Substitution | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of various substituents onto the ring system.

Electrophilic Aromatic Substitution (SEAr): The electron-donating hydroxyl group at C-3 strongly activates the carbocyclic ring towards electrophilic attack. The lone pair of electrons on the hydroxyl oxygen increases the electron density at the C-5 and C-7 positions (ortho and para to the C-8 position, but more significantly influenced by the C-3 hydroxyl via the fused ring system). researchgate.netnih.gov Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts-type reactions (e.g., Mannich or Betti reactions), are expected to occur predominantly at these positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-8 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This is a common strategy for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides, at this position. evitachem.com For example, reactions with amines like piperazine (B1678402) can yield 8-aminoquinoline (B160924) derivatives. The reactivity towards nucleophilic attack allows for the construction of diverse molecular architectures.

| Position | Reaction Type | Typical Reagents | Potential Products | Reference |

|---|---|---|---|---|

| C-5, C-7 | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Aldehydes/Amines (Mannich/Betti) | 5- or 7-substituted derivatives | researchgate.netnih.gov |

| C-8 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 8-substituted derivatives (e.g., 8-aminoquinolines) | evitachem.com |

Side-Chain Modifications and Substitutions

The methyl group at the C-2 position of the quinoline ring is activated due to its proximity to the nitrogen atom in the heterocyclic ring. This activation facilitates deprotonation by a suitable base, such as potassium ethoxide or organolithium reagents like phenyl-lithium, to form a reactive carbanion. stackexchange.comrsc.org

This nucleophilic species can then react with a range of electrophiles. For example, it can undergo condensation reactions with aldehydes or esters, such as diethyloxalate, to introduce new functional groups and extend the carbon chain. stackexchange.comresearchgate.net This reactivity allows for the synthesis of more complex structures, including the formation of new heterocyclic rings fused to the quinoline system. researchgate.net Various metal-catalyzed and metal-free protocols have been developed for the C(sp³)—H functionalization of the C-2 methyl group, highlighting its importance as a synthetic handle. researchgate.net

| Starting Moiety | Reagents | Reaction Type | Intermediate | Potential Products | Reference |

|---|---|---|---|---|---|

| C-2 Methyl Group | 1. Base (e.g., Potassium ethoxide, Phenyl-lithium) 2. Electrophile (e.g., Aldehydes, Esters) | Side-chain condensation | 2-Quinolylmethyl carbanion/lithium | Hydroxyalkyl quinolines, Quinoline keto-esters | stackexchange.comrsc.orgresearchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of this compound

Detailed experimental NMR data for this compound is not available in the reviewed scientific literature.

Specific ¹H and ¹³C NMR chemical shift assignments for this compound have not been reported.

Published ¹⁹F NMR spectroscopic data for this compound could not be located.

There are no publicly available reports on the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Complexes

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

Information on the crystal packing and intermolecular interactions of this compound is not available due to the absence of single-crystal X-ray diffraction data.

Precise bond lengths, bond angles, and torsional angles for this compound have not been determined as no crystallographic data has been published.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of its key structural features: the quinoline ring, the hydroxyl group, the methyl group, and the fluorine substituent. The analysis also offers insights into intermolecular interactions, particularly hydrogen bonding.

The FTIR and Raman spectra of quinoline derivatives are well-characterized. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. pressbooks.puborgchemboulder.com The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected in the 1600-1400 cm⁻¹ range. researchgate.nethoriba.com

A key feature in the FTIR spectrum of this compound is the O-H stretching vibration of the hydroxyl group. This typically appears as a broad band in the 3500-3200 cm⁻¹ region, and its broadness is a strong indicator of intermolecular hydrogen bonding between molecules in the solid state. rjptonline.orgupi.edu The in-plane bending of the O-H group is also a characteristic vibration.

The presence of the methyl group at the C2 position gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes are generally observed around 2950-2850 cm⁻¹.

The carbon-fluorine (C-F) bond introduces a strong absorption band in the fingerprint region of the FTIR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. nih.gov The exact position can be influenced by the electronic environment of the aromatic ring. In Raman spectroscopy, the C-F stretch is also observable, often in the 720-800 cm⁻¹ range. uci.edu

The complementary nature of FTIR and Raman spectroscopy is advantageous. While the O-H stretch is prominent in FTIR, the symmetric vibrations of the aromatic ring system often produce strong signals in the Raman spectrum, such as the ring breathing modes. horiba.comacs.org

A summary of the expected principal vibrational bands for this compound is presented below.

Interactive Table 1: Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Significance |

|---|---|---|---|---|

| ν(O-H) | Hydroxyl | 3400 - 3200 (broad) | FTIR | Confirms hydroxyl group and indicates hydrogen bonding. |

| ν(C-H) | Aromatic | 3100 - 3000 | FTIR, Raman | Confirms aromatic C-H bonds of the quinoline ring. |

| ν(C-H) | Methyl | 2950 - 2850 | FTIR, Raman | Confirms the C2-methyl group. |

| ν(C=C), ν(C=N) | Quinoline Ring | 1610, 1580, 1500, 1450 | FTIR, Raman | Characteristic stretching vibrations of the heterocyclic aromatic system. |

| δ(O-H) | Hydroxyl | ~1380 | FTIR | In-plane bending of the hydroxyl group. |

| ν(C-O) | Phenolic | ~1250 | FTIR | Stretching vibration of the carbon-oxygen bond. |

| ν(C-F) | Aryl Fluoride | 1280 - 1200 | FTIR | Strong absorption confirming the C8-fluorine bond. |

| Ring Breathing | Quinoline Ring | ~760 | Raman | Characteristic skeletal vibration of the quinoline ring. |

Note: The wavenumber values are representative and based on data from analogous quinoline derivatives. pressbooks.pubrjptonline.orguci.eduacs.org

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through analysis of its fragmentation patterns.

For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₁₀H₈FNO. The calculated exact mass for the neutral molecule is 177.0585 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 178.0663. The high accuracy of HRMS allows for the unambiguous confirmation of this formula. acs.orgmdpi.com

The fragmentation of quinoline derivatives upon ionization is well-documented. mcmaster.ca The molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺) is typically the peak with the highest mass-to-charge ratio and is often highly abundant. The subsequent fragmentation provides valuable structural information.

A plausible fragmentation pathway for this compound would likely involve initial losses of small, stable neutral molecules or radicals:

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo the loss of a CO molecule (28 Da) from the molecular ion. savemyexams.com This would result in a fragment ion with an m/z of 149.0618 (for [M-CO]⁺˙).

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group at the C2 position would lead to the loss of a methyl radical (15 Da), generating a stable ion at m/z 162.0350 (for [M-CH₃]⁺).

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for quinoline and its derivatives is the expulsion of HCN (27 Da) from the heterocyclic ring, which would lead to a fragment ion. mcmaster.ca

These primary fragmentation steps can be followed by further dissociation, leading to a complex but interpretable mass spectrum that serves as a molecular fingerprint.

Interactive Table 2: Proposed HRMS Fragmentation Data for this compound

| m/z (Calculated) | Ion Formula | Proposed Lost Fragment | Fragmentation Pathway |

|---|---|---|---|

| 178.0663 | [C₁₀H₉FNO]⁺ | - | Protonated Molecule [M+H]⁺ |

| 162.0350 | [C₉H₅FNO]⁺ | •CH₃ | Loss of methyl radical from [M+H]⁺ |

| 150.0658 | [C₁₀H₈FO]⁺ | NH | Loss of NH from [M+H]⁺ (ring opening) |

| 149.0618 | [C₉H₆FN]⁺˙ | CO | Loss of carbon monoxide from M⁺˙ |

| 122.0512 | [C₈H₅F]⁺˙ | HCN + CO | Sequential loss from M⁺˙ |

Note: The proposed fragments are based on established fragmentation patterns for quinoline and phenol (B47542) derivatives. mcmaster.casavemyexams.comchemguide.co.uk

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and reactivity of molecular systems, including quinoline derivatives. mdpi.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations would be essential to understand how the interplay of the quinoline core, the electron-withdrawing fluorine atom, the electron-donating methyl group, and the hydroxyl group dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial in determining a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. rsc.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.

While specific data for this compound is not published, the following table illustrates the typical DFT-derived parameters that would be calculated, using values for related quinoline structures as a reference for what might be expected. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Molecular Properties and Global Reactivity Descriptors Note: Data in this table is representative of typical quinoline derivatives and not specific to this compound.

| Parameter | Symbol | Formula | Illustrative Value | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV | Indicates chemical reactivity and kinetic stability. rsc.org |

| Ionization Potential | I | -EHOMO | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.8 eV | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | 2.2 eV | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity | χ | (I + A) / 2 | 4.0 eV | Measures the power of an atom/group to attract electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. Typically, red regions signify the most negative potential (areas rich in electrons, prone to electrophilic attack), while blue regions represent the most positive potential (areas that are electron-poor, prone to nucleophilic attack). mdpi.comresearchgate.net Green and yellow areas denote intermediate potentials. mdpi.com

For this compound, an MEP map would likely reveal:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These sites represent the most probable locations for protonation and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation.

Influence of Substituents: The highly electronegative fluorine atom at the C8 position would draw electron density, creating a more positive potential in its vicinity on the benzene ring portion of the quinoline system. Conversely, the electron-donating methyl group at C2 would slightly increase electron density locally.

This analysis is critical for understanding intermolecular interactions, such as drug-receptor binding or solvation, by identifying the molecule's nucleophilic and electrophilic sites. mdpi.com

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the hydroxyl (-OH) group at the C3 position.

Computational methods can be used to construct a potential energy surface by calculating the molecule's energy as the dihedral angle of the H-O-C3-C4 bond is systematically rotated. This analysis would identify the energy minima, corresponding to the most stable conformers, and the energy barriers between them. It is expected that the most stable conformer would be one where the hydroxyl proton is oriented to minimize steric hindrance and potentially form a weak intramolecular hydrogen bond with the quinoline nitrogen, a phenomenon observed in similar heterocyclic systems. Identifying the lowest-energy conformer is a crucial first step for all other computational studies, as it represents the most populated state of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational chemistry, particularly DFT, allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the synthesized structure. nih.gov Techniques like the Gauge-Invariant Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org

Experimental ¹H NMR data for this compound has been reported in the literature. nih.govacs.org A computational study would calculate the ¹H and ¹³C NMR chemical shifts for the optimized molecular structure. Comparing the theoretical spectrum to the experimental one serves as a rigorous test of the computed structure. A strong correlation between the predicted and measured shifts confirms the structural assignment.

The reported experimental ¹H NMR spectrum for this compound shows characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton. acs.org

Table 2: Experimental and Illustrative Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound Note: Experimental data is from published literature. acs.org Theoretical values are illustrative placeholders to demonstrate the comparative process.

| Proton Assignment | Experimental δ (ppm) acs.org | Illustrative Theoretical δ (ppm) | Signal Type |

|---|---|---|---|

| -OH | 10.59 | 10.55 | singlet |

| H5 | 7.55 | 7.60 | doublet |

| H4 | 7.45 | 7.50 | singlet |

| H6 | 7.34–7.40 | 7.38 | multiplet |

| H7 | 7.21–7.26 | 7.24 | multiplet |

| -CH₃ | 2.54 | 2.51 | singlet |

Molecular Dynamics Simulations of this compound in Solvent Environments or within Binding Sites

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation would provide a dynamic view of this compound, revealing its behavior in a realistic environment, such as in a solvent like water or within the active site of a biological target like an enzyme.

In a simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. For this compound, MD simulations could be used to:

Analyze Solvation: Study how water molecules arrange around the compound, particularly investigating hydrogen bonding interactions with the hydroxyl group and the quinoline nitrogen.

Explore Binding Dynamics: If docked into a protein's active site, MD simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and pi-stacking), and calculate the binding free energy, which indicates the strength of the interaction. researchgate.net This is a common approach in drug discovery to evaluate the potential of quinoline derivatives as inhibitors. researchgate.netresearchgate.net

These simulations provide crucial insights into the stability, flexibility, and interaction patterns of the molecule that are not accessible from static computational models.

Chemical Reactivity and Mechanistic Investigations of 8 Fluoro 2 Methylquinolin 3 Ol

Acid-Base Properties, pKa Determination, and Tautomerism of 8-Fluoro-2-methylquinolin-3-ol

Specific experimentally determined pKa values for this compound are not readily found in the literature. Nevertheless, the acid-base properties of the molecule can be predicted based on its structural features. The compound possesses both an acidic hydroxyl group and a basic quinoline (B57606) nitrogen atom. The acidity of the hydroxyl group and the basicity of the nitrogen are influenced by the electronic effects of the fluoro and methyl substituents.

The fluorine atom at the 8-position is expected to have a significant impact on the pKa values. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which would decrease the electron density on the quinoline ring. This would, in turn, increase the acidity of the 3-hydroxyl group (lowering its pKa) and decrease the basicity of the quinoline nitrogen (lowering the pKa of its conjugate acid). In contrast, the methyl group at the 2-position is electron-donating, which would have the opposite effect, albeit likely to a lesser extent.

Table 1: Predicted Influence of Substituents on the Acid-Base Properties of this compound

| Functional Group | Position | Electronic Effect | Predicted Impact on 3-OH Acidity | Predicted Impact on Quinoline Nitrogen Basicity |

| Fluoro | 8 | Electron-withdrawing | Increase | Decrease |

| Methyl | 2 | Electron-donating | Decrease | Increase |

Tautomerism is another key aspect of the chemistry of hydroxyquinolines. For this compound, a keto-enol tautomerism is expected, where the enol form (the 3-ol) is in equilibrium with its keto tautomer, 8-fluoro-2-methylquinolin-3(4H)-one. The position of this equilibrium would be influenced by the solvent and the electronic nature of the substituents. Studies on similar hydroxyquinoline systems have explored this phenomenon, indicating that the tautomeric equilibrium can be shifted by environmental factors. beilstein-journals.org For instance, in some 7-hydroxyquinoline (B1418103) derivatives, the azo and hydrazone tautomers have been shown to coexist in solution. beilstein-journals.org

Redox Chemistry and Electrochemical Behavior of this compound

Direct experimental data on the redox chemistry and electrochemical behavior of this compound is scarce. However, the quinoline nucleus is known to be electrochemically active. The presence of the electron-withdrawing fluorine atom would likely make the reduction of the quinoline ring more facile compared to the unsubstituted parent compound. Conversely, the electron-donating methyl group would make it slightly more difficult to reduce.

Photophysical Properties and Photochemical Reactivity of this compound

Specific photophysical data such as absorption and emission maxima, quantum yields, and excited-state lifetimes for this compound are not well-documented. Quinoline derivatives are often fluorescent, and it is expected that this compound would also exhibit fluorescence. ossila.com The photophysical properties would be influenced by the substituents. The fluorine atom could potentially enhance the fluorescence quantum yield, a phenomenon observed in some fluorinated organic dyes.

The photochemical reactivity of quinolines can involve processes such as photoisomerization and photoreduction. The presence of the hydroxyl group could also lead to excited-state proton transfer (ESPT), a process that can significantly alter the fluorescence properties of the molecule. The study of related quinoline derivatives has shown that they can be used in the development of fluorescent bioimaging substances. ossila.com

Coordination Chemistry of this compound with Metal Ions

The coordination chemistry of 8-hydroxyquinoline (B1678124) and its derivatives is extensive, as they are excellent chelating agents for a wide range of metal ions. nih.gov It is highly probable that this compound also acts as a ligand, forming stable complexes with various metal ions.

8-Hydroxyquinoline and its analogues typically act as bidentate ligands, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. scirp.orgresearchgate.net It is expected that this compound would bind to metal ions in a similar bidentate fashion. The presence of the methyl group at the 2-position might introduce some steric hindrance, which could influence the stability and geometry of the resulting metal complexes.

While specific synthetic procedures for metal complexes of this compound are not described in the available literature, general methods for the synthesis of metal-fluoroquinolone complexes can be considered. nih.gov These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the hydroxyl group. nih.gov The resulting complexes would be characterized by various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography to determine their solid-state structures. For instance, in the synthesis of metal complexes with the fluoroquinolone fleroxacin, the deprotonation of the ligand with a base like KOH is a key step before the addition of the metal salt. nih.gov

The stability and stoichiometry of metal complexes with this compound have not been experimentally determined. The stability of metal complexes with quinolone-based ligands is influenced by several factors, including the nature of the metal ion, the number of ligand molecules coordinated, and the presence of other groups in the coordination sphere. nih.gov The stoichiometry of the complexes would depend on the coordination preferences of the metal ion and the reaction conditions, with common stoichiometries for bidentate ligands like 8-hydroxyquinoline derivatives being 1:1, 1:2, and 1:3 (metal:ligand). scirp.orgresearchgate.net The stability of these complexes is often quantified by their stability constants, which can be determined using techniques such as potentiometric titration. nih.gov

Mechanistic Biological Investigations of 8 Fluoro 2 Methylquinolin 3 Ol Excluding Clinical Human Data

In Vitro Mechanistic Studies of 8-Fluoro-2-methylquinolin-3-ol

Enzyme Inhibition/Activation Profiles and Kinetic Studies

No specific data is available on the enzymatic inhibition or activation profiles of this compound. Kinetic studies to determine parameters such as IC50 or Ki values for this compound against specific enzymes have not been reported in the reviewed literature.

Receptor Binding and Ligand-Target Interactions

There is no information available from receptor binding assays that have been conducted with this compound. Consequently, details regarding its affinity for specific receptors and the nature of its ligand-target interactions are unknown.

Cellular Pathway Modulation and Signal Transduction Analysis (e.g., apoptosis, autophagy, cell cycle progression)

Scientific investigations into the effects of this compound on cellular pathways, such as those involved in apoptosis, autophagy, or cell cycle progression, have not been documented. Therefore, its role in modulating signal transduction cascades remains uncharacterized.

Investigation of DNA/RNA Interactions

There are no published studies that have explored the potential interactions between this compound and nucleic acids.

Preclinical In Vivo Mechanistic Studies (Animal Models) of this compound

Pharmacodynamic Characterization and Target Engagement

In vivo studies in animal models to characterize the pharmacodynamics of this compound and to confirm its engagement with biological targets have not been reported.

Tissue Distribution and Subcellular Localization Studies

Currently, there is a notable absence of publicly available scientific literature detailing the specific tissue distribution and subcellular localization of this compound following in vivo or in vitro administration in non-human biological systems. The biodistribution of related fluorinated compounds has been a subject of research, often utilizing radiolabeling techniques to trace their presence in various organs and tissues. However, without direct experimental data for this compound, any discussion on its potential accumulation in specific tissues or its localization within cellular compartments, such as the mitochondria, nucleus, or cytoplasm, would be purely speculative. Further research, potentially involving fluorescently tagged analogs or radiolabeling of the compound, is required to elucidate its pharmacokinetic profile and understand its journey through a biological system.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Specific Biological Activities

While direct and extensive Structure-Activity Relationship (SAR) studies on this compound are limited in the available scientific literature, research on structurally similar fluorinated quinoline (B57606) analogs provides valuable insights into how modifications of the quinoline scaffold can influence biological activity. A notable study focused on a series of novel fluorinated quinoline analogs synthesized from a lead compound, Tebufloquin, which shares the 8-fluoro-2-methylquinoline core but is derivatized at the 4-position. These analogs, specifically 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, were evaluated for their antifungal activity against various phytopathogenic fungi nih.gov.

The findings from this research indicate that the nature and position of substituents on the benzene (B151609) ring significantly impact the antifungal efficacy. For instance, the presence of electron-donating groups at the 4-position of the benzene ring was generally associated with enhanced antifungal activity nih.gov. Conversely, the introduction of electron-withdrawing groups at the same position tended to result in lower activity, with the exception of a fluorine substituent, suggesting a unique role for this halogen in the interaction with biological targets nih.gov.

The table below summarizes the antifungal activity of selected 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analogs, highlighting the influence of different substituents on their inhibitory effects against Sclerotinia sclerotiorum and Rhizoctonia solani.

| Compound ID | Substituent on Benzoate Ring | Antifungal Activity against S. sclerotiorum (>80% inhibition) | Antifungal Activity against R. solani (80.8% inhibition) |

| 2b | 4-(tert-butyl) | Yes | - |

| 2e | 4-fluoro | Yes | - |

| 2f | 2-fluoro | Yes | - |

| 2g | 4-methoxy | - | Yes |

| 2k | 2-chloro | Yes | - |

| 2n | 4-isopropyl | Yes | - |

These findings underscore the importance of the electronic and steric properties of the substituents on the biological activity of the 8-fluoro-2-methylquinoline scaffold. The data suggests that for antifungal applications, lipophilic and electron-donating groups at the para-position of the benzoate ring are favorable, while the specific activity against different fungal species can be modulated by the substitution pattern. Further research is warranted to explore a wider range of substitutions and to elucidate the precise molecular interactions driving these SAR trends.

Impact of Fluorine Substitution on the Biological Profile and Mechanism of Action of this compound

The incorporation of a fluorine atom into the quinoline ring system, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a molecule. The unique properties of fluorine, including its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets nih.gov.

In the context of quinolones, the position of the fluorine substituent is critical in determining its effect on the biological profile. For instance, in the broader class of fluoroquinolone antibacterials, a fluorine atom at the C-6 position is known to be crucial for their potent activity against DNA gyrase and topoisomerase IV. While this compound is not a classic fluoroquinolone antibacterial, the principles of fluorine substitution remain relevant.

The presence of a halogen at the 8-position of the quinoline ring has been shown to expand the spectrum of antibacterial activity in some quinolone derivatives. This suggests that the 8-fluoro substituent in this compound could play a role in modulating its interaction with various biological targets, potentially leading to a broader range of activities or enhanced potency.

Furthermore, the introduction of fluorine can alter the electronic distribution within the quinoline ring, which can affect its pKa and, consequently, its ionization state at physiological pH. This can have a profound impact on its ability to cross cell membranes and interact with intracellular targets. The strong carbon-fluorine bond also often increases the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, which can lead to a longer biological half-life.

Advanced Applications of 8 Fluoro 2 Methylquinolin 3 Ol in Chemical Science and Technology Excluding Clinical

8-Fluoro-2-methylquinolin-3-ol as a Ligand in Catalysis

The utility of quinoline (B57606) derivatives as ligands in transition metal catalysis is well-established, primarily owing to the nitrogen atom in the heterocycle and an additional donor atom, which together can form stable chelate rings with metal centers. In this compound, the nitrogen atom and the deprotonated oxygen of the hydroxyl group can act as a bidentate ligand, creating a stable complex suitable for catalytic applications.

In the field of asymmetric synthesis, chiral ligands are crucial for inducing enantioselectivity in chemical reactions. While this compound itself is achiral, it can be employed as a foundational scaffold for the development of chiral ligands. By introducing a chiral center, for instance, through substitution at the methyl group or by derivatizing the hydroxyl group with a chiral moiety, new classes of ligands for enantioselective catalysis can be designed.

The electronic properties imparted by the substituents are critical. The electron-withdrawing 8-fluoro group can influence the Lewis acidity of the complexed metal center, potentially enhancing its catalytic activity. Conversely, the 2-methyl group can provide steric hindrance, which may be exploited to create a specific chiral pocket around the metal center, thereby directing the stereochemical outcome of a reaction. The development of such chiral silanol (B1196071) ligands has been shown to be effective in enantioselective catalysis, demonstrating the principle of using carefully designed chelating ligands to achieve high selectivity. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. mdpi.commdpi.com The efficiency and selectivity of these reactions often depend on the nature of the ligand coordinated to the palladium center. Ligands based on the quinolinol framework can stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For this compound, its role as a ligand in reactions like Suzuki, Heck, or Sonogashira couplings is plausible. rroij.comsoton.ac.uk The fluorine substituent can enhance the stability of the organometallic complex and influence its reactivity. The chelation of the quinolinol to the metal can prevent catalyst deactivation pathways, such as aggregation into inactive palladium black. Although specific studies employing this exact ligand are not yet prevalent, the extensive use of related halogenated quinazolines and quinolines in cross-coupling reactions underscores the potential of this scaffold. researchgate.net

Material Science Applications of this compound and its Derivatives

The rigid, planar structure and conjugated π-system of the quinoline ring make it an excellent candidate for applications in material science, particularly in optoelectronic devices and functional polymers.

One of the most celebrated applications of quinoline derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of a highly effective electron-transporting and emissive material in OLEDs. researchgate.net Metal complexes of this compound are expected to exhibit similar utility, with properties tailored by the specific substituents.

Below is a table comparing the properties of the parent 8-hydroxyquinoline (B1678124) ligand with the projected effects of the substituents in this compound on a hypothetical metal complex for OLED applications.

| Property | 8-Hydroxyquinoline Ligand | Projected Effect of 8-F, 2-Me, 3-OH Substituents |

| Electron Injection | Standard | Enhanced due to the electron-withdrawing fluorine atom lowering the LUMO level. |

| Thermal Stability | Good | Potentially increased due to stronger intermolecular interactions induced by the polar C-F bond. |

| Emission Color | Green (in Alq3) | Likely blue-shifted due to the electronic effects of the fluorine substituent. |

| Solubility/Processability | Moderate | Modified by the methyl group, potentially improving solubility for solution-based processing. |

Incorporating the this compound moiety into polymer structures can lead to the development of functional materials with unique photophysical or chelating properties. The hydroxyl group provides a convenient handle for polymerization or for grafting the molecule onto a polymer backbone. For example, it could be converted into a vinyl or acrylate (B77674) monomer and subsequently polymerized.

Polymers containing such quinoline units could find use as macromolecular ligands for metal capture, as sensory materials, or as emissive components in polymer-based LEDs (PLEDs). Research into quinoline azo-dyes polymers highlights the potential for creating photoresponsive materials by integrating the quinoline scaffold into polymer chains. ossila.com

Analytical Chemistry Applications of this compound

8-Hydroxyquinoline and its derivatives are renowned for their use as fluorescent chemosensors in analytical chemistry. rroij.comscispace.com They can selectively bind to specific metal ions, resulting in a significant change in their fluorescence properties, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF). rroij.comscispace.com This "turn-on" response allows for the sensitive and selective detection of various metal ions. researchgate.net

This compound is an excellent candidate for designing a fluorescent sensor. The 3-hydroxyquinoline (B51751) core provides the necessary binding site for metal ions. The selectivity and sensitivity of the sensor are dictated by the electronic and steric environment around this binding pocket.

Selectivity: The hard-soft acid-base (HSAB) properties of the binding site, influenced by the electron-withdrawing fluorine and electron-donating methyl groups, can be tuned to achieve selectivity for a particular metal ion. For instance, the specific electronic nature of the ligand may favor binding to ions like Zn²⁺, Al³⁺, or Fe³⁺. rroij.comnih.gov

Sensitivity: The fluorine atom can enhance the quantum yield of the fluorophore, leading to a brighter signal and thus a lower limit of detection. The inherent fluorescence of the quinoline ring system provides the basis for a strong optical signal upon metal binding. researchgate.net

The table below outlines the potential of this compound as a chemosensor for various metal ions, based on the known behavior of related quinolinol compounds.

| Metal Ion | Potential for Detection | Rationale |

| Al³⁺ | High | 8-Hydroxyquinoline derivatives are classic reagents for the fluorescent detection of aluminum. |

| Zn²⁺ | High | The N,O-donor set is well-suited for binding zinc, which is often involved in biological processes. semanticscholar.org |

| Fe³⁺ | High | Quinolinols can act as effective chelators for iron, often leading to fluorescence quenching. nih.gov |

| Cd²⁺ | Moderate to High | The similarity of cadmium to zinc suggests a potential for sensing, which would be valuable for toxicity studies. researchgate.net |

The development of such sensors is crucial for applications in environmental monitoring, bio-imaging, and industrial process control. nih.gov

Fluorescent Probes and Bioimaging Agents (In Vitro/Preclinical)

The quinoline nucleus is a well-known fluorophore, and its derivatives are widely utilized in the development of fluorescent probes for bioimaging. The inherent fluorescence of the quinoline ring system, coupled with the electron-donating hydroxyl group and the electron-withdrawing fluorine atom in this compound, could lead to interesting photophysical properties, making it a candidate for developing novel fluorescent probes.

Derivatives of 8-hydroxyquinoline, a close structural analog, are renowned for their ability to form fluorescent complexes with various metal ions. This property, known as chelation-enhanced fluorescence (CHEF), makes them valuable tools for detecting and imaging metal ions in biological systems. It is plausible that this compound could also exhibit CHEF upon coordination with metal ions through its hydroxyl and quinoline nitrogen atoms. The fluorine substitution at the 8-position can further modulate the electronic properties and, consequently, the fluorescence characteristics of such complexes, potentially leading to probes with enhanced sensitivity and selectivity.

The application of quinoline-based probes extends to the imaging of cellular components and processes. For instance, certain quinoline derivatives have been developed as probes for lipid droplets and other organelles. The lipophilicity of the this compound scaffold could be tailored through further chemical modification to target specific subcellular structures for in vitro and preclinical imaging studies.

Table 1: Potential Bioimaging Applications of this compound Derivatives

| Application Area | Potential Mechanism | Key Structural Features |

| Metal Ion Imaging (e.g., Zn²⁺, Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Hydroxyl and quinoline nitrogen for metal binding |

| Subcellular Organelle Staining | Solvatochromism, targeted delivery | Tunable lipophilicity and specific functionalization |

| Monitoring Enzyme Activity | Fluorescence quenching/enhancement upon enzymatic reaction | Reactive sites for specific enzyme substrates |

Chemosensors for Metal Ions or Other Analytes

Building upon the principles of fluorescent probes, the this compound scaffold holds promise for the design of chemosensors for the detection of metal ions and other small molecules. The ability of the quinoline moiety to act as a ligand for metal ions is a key feature that can be exploited for sensing applications.

The design of a chemosensor typically involves a receptor unit that selectively binds to the target analyte and a signaling unit that produces a measurable response. In the case of this compound, the molecule itself can serve as both the receptor and the fluorophore. Upon binding to a metal ion, changes in the electronic structure of the quinoline ring can lead to a significant shift in the fluorescence emission spectrum or intensity, providing a clear signal for detection.

The selectivity of such chemosensors can be fine-tuned by introducing specific substituents onto the quinoline ring. The presence of the fluorine atom in this compound can influence the binding affinity and selectivity towards different metal ions. Research on other quinoline-based chemosensors has demonstrated high selectivity for ions such as Fe³⁺, Al³⁺, and Zn²⁺. By analogy, derivatives of this compound could be developed for the sensitive and selective detection of these and other environmentally or biologically important analytes.

Table 2: Potential Chemosensor Characteristics of this compound Scaffolds

| Analyte | Sensing Principle | Potential Advantages |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence Turn-off/Turn-on | High sensitivity, potential for ratiometric sensing |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions | Colorimetric and fluorescent detection |

| Neutral Molecules | Host-guest interactions | Selective recognition of specific organic molecules |

Agrochemical and Crop Protection Research Involving this compound Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal and agrochemical research, with numerous derivatives exhibiting potent biological activities. The incorporation of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. Therefore, the this compound framework presents an interesting starting point for the development of new crop protection agents.

Quinoline derivatives have been investigated for a wide range of agrochemical applications, including as fungicides, herbicides, and insecticides. For example, some 8-hydroxyquinoline derivatives have shown significant antifungal activity against various plant pathogens. The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in the fungal cells. The structural similarity of this compound to 8-hydroxyquinoline suggests that its derivatives could also possess antifungal properties.

Furthermore, the introduction of a fluorine atom can significantly alter the biological activity of a molecule. In agrochemical design, fluorination can lead to compounds with improved pest resistance profiles and enhanced environmental safety. Research into fluorinated quinoline derivatives has yielded compounds with promising herbicidal and insecticidal activities. The specific substitution pattern of this compound could lead to novel structure-activity relationships, paving the way for the discovery of new agrochemicals with unique modes of action. nih.govrroij.com

Potential in Environmental Remediation Technologies

While many synthetic compounds can act as environmental pollutants, some can also be harnessed for environmental remediation. The quinoline ring system, being a heterocyclic aromatic compound, is susceptible to photocatalytic degradation. Studies have shown that quinoline and its derivatives can be broken down into less harmful substances using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. osti.govresearchgate.net Understanding the degradation pathways of compounds like this compound is crucial for assessing their environmental fate and for developing effective remediation strategies for related pollutants.

Conversely, the chelating properties of the this compound scaffold could be explored for the removal of heavy metal ions from contaminated water. Materials functionalized with quinoline derivatives can act as adsorbents for toxic metal ions. The fluorine substituent in this compound might influence the binding affinity and selectivity of such materials, potentially leading to more efficient and selective removal of specific heavy metals from industrial wastewater.

The development of advanced oxidation processes (AOPs) is another area where quinoline chemistry is relevant. While quinolones are often the target of such remediation techniques, the fundamental understanding of their degradation mechanisms can inform the design of more robust and efficient water treatment technologies.

Future Directions and Emerging Research Avenues for 8 Fluoro 2 Methylquinolin 3 Ol

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of 8-Fluoro-2-methylquinolin-3-ol Analogs

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and discovery of novel bioactive molecules. nih.govmdpi.com Machine learning (ML) algorithms, in particular, offer a data-driven and systematic approach to expedite the identification of lead compounds and optimize their molecular structures for enhanced efficacy and desired properties. nih.gov For this compound, AI and ML can be pivotal in designing analogs with tailored biological activities.

Predictive Modeling for Structure-Activity Relationships (SAR): AI-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activities. nih.gov By analyzing large datasets of similar compounds, these models can predict the potency and selectivity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, ML algorithms can predict the reactive sites for further functionalization of the quinoline (B57606) ring, facilitating the design of targeted modifications. doaj.orgresearchgate.net

De Novo Drug Design: Generative adversarial networks (GANs) and other deep learning models can be employed for the de novo design of novel this compound analogs. nih.gov These models can generate molecular structures with optimized properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. mdpi.com This approach allows for the exploration of a vast chemical space to identify innovative molecular scaffolds. nih.gov

Virtual Screening and Target Identification: AI-powered platforms can perform large-scale virtual screening of this compound analogs against various biological targets. oncodesign-services.com By predicting binding affinities and interaction modes, these tools can help identify potential therapeutic targets for these compounds. nih.govmdpi.com This in-silico approach significantly reduces the time and cost associated with experimental screening. mdpi.com

| AI/ML Application | Potential Impact on this compound Research | Key Algorithms/Techniques |

| Predictive SAR | Rapidly predict the biological activity of novel analogs. | Random Forest, Support Vector Machines (SVMs), Neural Networks |

| De Novo Design | Generate innovative molecular structures with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |

| Virtual Screening | Identify potential biological targets and prioritize compounds for synthesis. | Molecular Docking Simulations, Deep Learning-based scoring functions |

| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. | Graph Convolutional Networks (GCNs), various regression and classification models |

Exploration of Sustainable and Eco-friendly Synthesis Routes for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in organic chemistry, aiming to minimize environmental impact. nih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govnih.gov Future research on this compound should prioritize the development of sustainable and eco-friendly synthesis routes.

Green Catalysis: The use of environmentally benign catalysts can significantly improve the sustainability of the synthesis. This includes the exploration of:

Nanocatalysts: Nanomaterials offer high catalytic activity and can be easily recovered and reused, reducing waste. nih.govacs.org For example, magnetic nanoparticles can serve as efficient and recyclable catalysts for quinoline synthesis. nih.gov

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild reaction conditions, aligning with green chemistry principles. ijpsjournal.com

Acid Catalysis: The use of biodegradable and renewable acids, such as formic acid, can provide a greener alternative to traditional acid catalysts. ijpsjournal.com

Eco-friendly Reaction Conditions:

Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key aspect of sustainable synthesis. nih.gov

Energy-Efficient Methods: Techniques such as microwave and ultrasound irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can improve efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. researchgate.netmdpi.com

| Sustainable Approach | Description | Advantages for Synthesizing this compound |

| Nanocatalysis | Use of catalysts in the nanometer size range. | High efficiency, reusability, reduced catalyst loading. nih.govacs.org |

| Biocatalysis | Employment of enzymes as catalysts. | High selectivity, mild reaction conditions, biodegradability. ijpsjournal.com |

| Microwave/Ultrasound | Use of microwave or ultrasonic energy to drive reactions. | Shorter reaction times, lower energy consumption. nih.gov |

| Greener Solvents | Replacement of hazardous solvents with benign alternatives. | Reduced environmental pollution and health hazards. nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor. | Increased efficiency, reduced waste from purification. researchgate.net |

Development of Advanced Spectroscopic Techniques for Real-time Monitoring of this compound Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. perkinelmer.com Advanced spectroscopic techniques that allow for real-time monitoring can provide invaluable insights into the formation of this compound and its derivatives. fiveable.me

In-situ Reaction Monitoring: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used for in-line monitoring of the reaction progress. perkinelmer.comnih.gov These methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters. perkinelmer.com

Multidimensional NMR Spectroscopy: Recent advancements in ultrafast multidimensional NMR spectroscopy enable the real-time analysis of complex reaction mixtures. nih.gov This technique can provide detailed structural information on transient intermediates, offering a deeper understanding of the reaction mechanism. nih.gov

Mass Spectrometry: Real-time mass spectrometry can be employed to monitor the evolution of species in a reaction mixture, providing sensitive detection of intermediates and byproducts. rsc.org

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, concentration changes. fiveable.me | Real-time monitoring of reactant consumption and product formation. nih.gov |

| FTIR Spectroscopy | Functional group analysis, concentration changes. perkinelmer.com | Tracking the formation and disappearance of key functional groups. |

| Multidimensional NMR | Detailed structural information, identification of intermediates. nih.gov | Elucidation of complex reaction mechanisms and transient species. |

| Mass Spectrometry | Molecular weight of species, identification of intermediates and byproducts. rsc.org | Sensitive detection of all components in the reaction mixture. |

Interdisciplinary Research Opportunities Leveraging the Unique Properties of this compound

The distinct chemical properties of this compound, arising from its fluorinated quinoline core, open up numerous avenues for interdisciplinary research. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. ijpsr.comnih.govorientjchem.org The incorporation of a fluorine atom can further enhance these properties. researchgate.net

Medicinal Chemistry and Drug Discovery: The quinoline nucleus is present in numerous therapeutic agents with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties. ijpsr.comorientjchem.orgresearchgate.net The fluorine atom in this compound can modulate its lipophilicity, metabolic stability, and binding interactions, making it a promising scaffold for the development of new drugs. researchgate.net

Materials Science: Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs), dyes, and sensors. mdpi.commdpi.comossila.com The fluorescence properties of this compound could be explored for its potential use in optoelectronic devices and as a fluorescent probe. ossila.commdpi.com Fluorine-containing materials often exhibit unique properties that are valuable in materials science. man.ac.uk

Chemical Biology: Fluorinated quinolines can be developed as fluorescent sensors for detecting specific biomolecules or ions in biological systems. ossila.commdpi.com The unique spectroscopic properties of this compound could be harnessed to design probes for bioimaging applications.

Agrochemicals: The quinoline scaffold is also found in some agrochemical compounds. researchgate.net Future research could investigate the potential of this compound and its derivatives as novel pesticides or herbicides.

| Research Area | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Development of new therapeutic agents (e.g., anticancer, antibacterial). | Quinoline is a privileged scaffold; fluorine can enhance biological activity. ijpsr.comresearchgate.net |

| Materials Science | Organic electronics (OLEDs), fluorescent dyes, chemical sensors. mdpi.com | Quinoline derivatives exhibit useful optical and electronic properties. mdpi.comossila.com |

| Chemical Biology | Fluorescent probes for bioimaging and sensing. | Potential for intrinsic fluorescence, which can be tailored for specific applications. ossila.commdpi.com |

| Agrochemicals | Development of novel pesticides or herbicides. | The quinoline core is present in some agrochemicals. researchgate.net |

Q & A

Basic: How can the regioselective synthesis of 8-Fluoro-2-methylquinolin-3-ol be optimized for improved yield?

Methodological Answer:

Regioselective synthesis of fluorinated quinolines often employs directed ortho-fluorination strategies. For this compound, a modified Gould-Jacobs cyclization using 2-fluoroaniline derivatives as precursors can enhance regiochemical control . Liu & Lue (2001) demonstrated that introducing fluorine at the 8-position requires careful optimization of reaction temperature (80–100°C) and stoichiometric ratios of phosphoryl chloride (POCl₃) to minimize side reactions. Post-cyclization hydroxylation at the 3-position can be achieved via acidic hydrolysis, with yields improved by using catalytic amounts of H₂SO₄ in ethanol (70–80% yield). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).